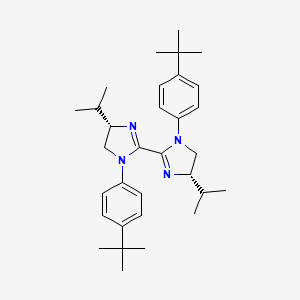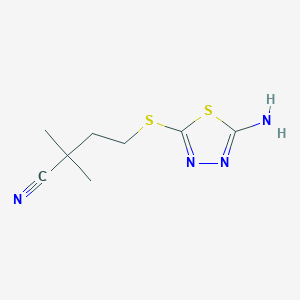
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
The synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2,2-dimethylbutanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of microorganisms, leading to their death. Additionally, the compound can interact with DNA, interfering with its replication and transcription, which contributes to its anticancer properties .
Comparaison Avec Des Composés Similaires
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile can be compared with other thiadiazole derivatives, such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific applications.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This derivative has been studied for its urease inhibitory activity and shows high potential as a therapeutic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H12N4S2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H12N4S2/c1-8(2,5-9)3-4-13-7-12-11-6(10)14-7/h3-4H2,1-2H3,(H2,10,11) |
Clé InChI |
ZWJHNRUZPRZLLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCSC1=NN=C(S1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


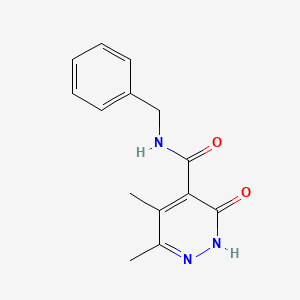
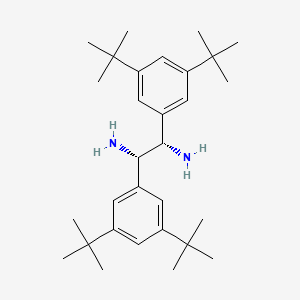
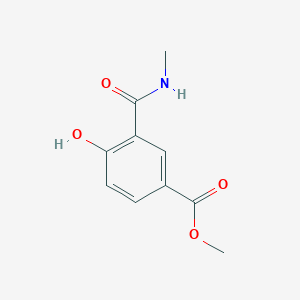
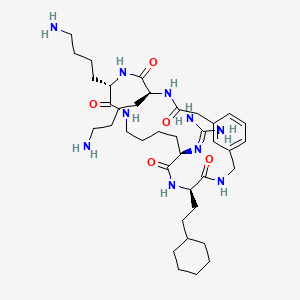
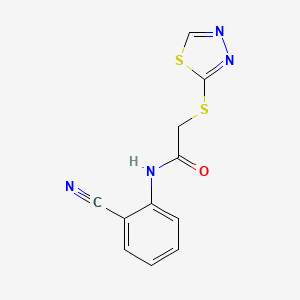
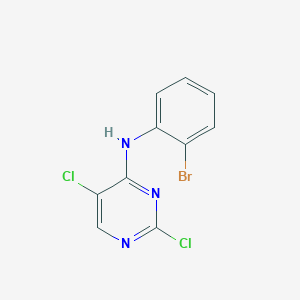
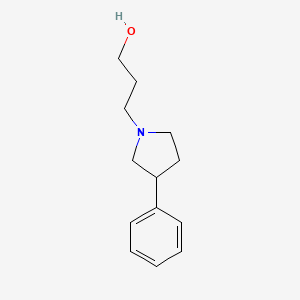

![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
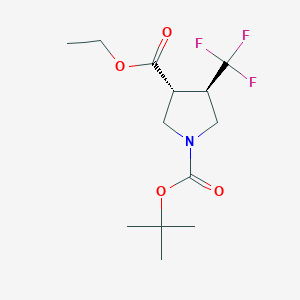
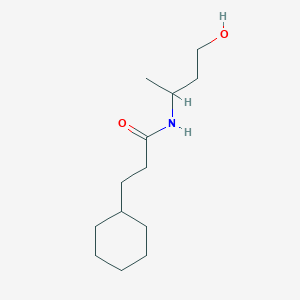
![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
